molecular formula C10H9NO3 B8308027 2-(Benzo[d]oxazol-5-yl)propanoic acid

2-(Benzo[d]oxazol-5-yl)propanoic acid

Cat. No. B8308027
M. Wt: 191.18 g/mol
InChI Key: HRYFKWATXKFOBY-UHFFFAOYSA-N
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Patent
US08334315B2

Procedure details

methyl-2-(benzo[d]oxazol-5-yl)propanoate (2.07 mmol, 425 mg) was dissolved in THF (8 ml) and water (8 m). LiOH*H2O (2.21 mmol, 93 mg) was added at room temperature. The reaction mixture was stirred at room temperature for 40 h, water (25 ml) was added and the pH was set to 3 with acetic acid. The reaction mixture was extracted with dichloromethane and the combined organic phases were dried and filtered over magnesium sulphate. The solvent was removed in a vacuum and the residue was purified by column chromatography (SiO2, dichloromethane/MeOH=15:1). 1H-NMR (CD3OD) δ [ppm]: 8.46 (s, 1H, Ar), 7.70 (d, 1H, J=1.7 Hz, Ar), 7.61 (d, 1H, 8.0 Hz, Ar), 7.42 (dd, 1H, J=8.6, 1.8 Hz, Ar), 3.87 (q, 1H, J=7.1 Hz, CHCH3), 1.51 (d, 3H, J=7.1 Hz, CHCH3).
Quantity
425 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
93 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:15])[CH:4]([C:6]1[CH:7]=[CH:8][C:9]2[O:13][CH:12]=[N:11][C:10]=2[CH:14]=1)[CH3:5].[Li+].[OH-].C(O)(=O)C>C1COCC1.O>[O:13]1[C:9]2[CH:8]=[CH:7][C:6]([CH:4]([CH3:5])[C:3]([OH:15])=[O:2])=[CH:14][C:10]=2[N:11]=[CH:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
425 mg
Type
reactant
Smiles
COC(C(C)C=1C=CC2=C(N=CO2)C1)=O
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
93 mg
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 40 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the combined organic phases were dried
FILTRATION
Type
FILTRATION
Details
filtered over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in a vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (SiO2, dichloromethane/MeOH=15:1)

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
Smiles
O1C=NC2=C1C=CC(=C2)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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